2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine” is a compound that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered heterocyclic moiety that possesses diverse biological and medicinal importance . Pyrimidine is also a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
The synthesis of compounds containing a pyrrole ring has been a versatile field of study for a long time due to its diverse biological and medicinal importance . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring and a pyrimidine ring . The pyrrole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidines as Lck Inhibitors
Pyrrolo[2,3-d]pyrimidines with a 5-(4-phenoxyphenyl) substituent have been identified as potent and selective inhibitors of lck, a tyrosine kinase involved in the activation of T lymphocytes. These compounds demonstrate significant inhibition of IL2 production in cells, indicating their potential application in regulating immune responses (Arnold et al., 2000). Another study confirmed the novel, potent, and selective inhibition of lck in vitro, with a detailed exploration of structure-activity relationships around the pyrrolo[2,3-d]pyrimidine core and its implications for developing new therapeutic agents (Burchat et al., 2000).
Antibacterial Agents
2,4-Diamino-5-benzylpyrimidines and their analogues have been explored for their antibacterial properties. A study described a novel synthesis route for trimethoprim derivatives, highlighting the antimicrobial potential of these compounds. The investigation into their activities through molecular modeling offered insights into their action mechanism, particularly against bacteria by targeting dihydrofolate reductase (Stuart et al., 1983).
Synthesis Methods
Research on 2-(2-arylpyrrolidin-1-yl)pyrimidines demonstrated an efficient synthesis method through acid-catalyzed reactions, showcasing the chemical versatility and potential for generating diverse derivatives for further biological testing (Gazizov et al., 2015). Similarly, the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine and related compounds has been documented as important intermediates for anticancer drugs, highlighting their significance in medicinal chemistry (Zhou et al., 2019).
Aldose Reductase Inhibitors
Pyrrolo[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with notable antioxidant activity. These findings suggest potential therapeutic applications in treating complications of diabetes and oxidative stress-related conditions (La Motta et al., 2007).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit a range of adme properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
properties
IUPAC Name |
2-(4-pyrrol-1-ylphenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-11-17(10-1)12-4-6-13(7-5-12)18-14-15-8-3-9-16-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHWLMOVPMCKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.